molecular formula C15H16O B105481 o-Cumylphenol CAS No. 18168-40-6

o-Cumylphenol

Cat. No. B105481
CAS RN: 18168-40-6
M. Wt: 212.29 g/mol
InChI Key: CJWNFAKWHDOUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“o-Cumylphenol” is a chemical compound with the molecular formula C15H16O . It is also known as 4-Cumylphenol . The molecular weight of o-Cumylphenol is 212.29 .


Synthesis Analysis

The synthesis of o-Cumylphenol can be achieved by the Friedel–Crafts alkylation of phenol with alkenes . This process is catalyzed by metal triflates and metal triflimidates . Bismuth, copper, and scandium triflates lead to very good yields with excellent para-selectivities . Another method of preparing cumylphenol involves reacting phenol and alpha-methylstyrene in the presence of an acid catalyst and an alkylbenzene .


Molecular Structure Analysis

The molecular structure of o-Cumylphenol is achiral . It has no defined stereocenters or E/Z centers . The SMILES representation of o-Cumylphenol is CC(C)(c1ccccc1)c2ccccc2O .


Chemical Reactions Analysis

The alkylation of phenols, such as in the synthesis of o-Cumylphenol, is an industrial process of great importance, notably for the production of lubricants and antioxidants . This Friedel–Crafts alkylation is also of interest for the synthesis of fine chemicals .

Scientific Research Applications

  • Photocatalytic Degradation : o-Cumylphenol, identified as a refractory pollutant with hormonal activity, can be effectively mineralized through photocatalytic ozonation using Al-supported TiO2 films. This process potentially involves the formation of bisphenols as intermediates (Ardizzone, Cappelletti, Meroni, & Spadavecchia, 2011).

  • Biodegradation and Toxicity Reduction : The non-ligninolytic fungus Umbelopsis isabellina has shown potential in the biodegradation of o-Cumylphenol, leading to a significant reduction in its toxicity. This suggests its application in environmental bioremediation (Janicki, Krupiński, & Długoński, 2016).

  • Sonolytic Degradation in Water : The sonolytic degradation of o-Cumylphenol in water has been investigated, showing that factors like frequency, power, pH, and temperature can significantly influence its degradation rate. This research contributes to understanding the removal of such pollutants from water sources (Chiha, Hamdaoui, Baup, & Gondrexon, 2011).

  • Phytoremediation : Studies on phytoremediation have focused on identifying the optimum tree species for the removal of o-Cumylphenol from groundwater, with bald cypress and black willow showing promising results (Fontenot, Bush, Portier, Meyer, Beasley, & Walsh, 2017).

  • Molecular Imprinting for Removal : Development of molecularly imprinted microspheres for the extraction of o-Cumylphenol from water and soil samples has been explored. These microspheres are synthesized to contain binding sites specific for o-Cumylphenol, demonstrating a fast uptake kinetics and effective removal from environmental samples (Narula, Kaur, Singh, & Kansal, 2014).

Safety And Hazards

During thermal decomposition, o-Cumylphenol can lead to the release of irritating gases and vapors such as carbon monoxide (CO) and carbon dioxide (CO2) . It is recommended to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

2-(2-phenylpropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWNFAKWHDOUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171177
Record name Phenol, o-(alpha,alpha-dimethylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Cumylphenol

CAS RN

18168-40-6
Record name 2-(1-Methyl-1-phenylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18168-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cumylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, o-(alpha,alpha-dimethylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CUMYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8K97R8J5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stock solution containing 6 wt% DCP, 15 wt% cumene, 1 wt% water and 50 ppm sulfuric acid with the balance composed of equimolar phenol and acetone was distributed among several melting point capillary tubes which were subsequently sealed and heated for various lengths of time in a stirred oil bath. The tubes were then quickly cooled by immersion in an ice bath and the contents were analyzed by gas chromatography. The amount of AMS formed increased with time up to a maximum yield and then declined as increased amounts of AMS dimers and cumylphenol were formed. Table IV records the maximum AMS yield obtained at each temperature as well as the heating time required to reach that yield. It is clear from the data of Table IV that best yields of AMS are obtained at temperatures over 100° C., e.g., 120° to 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stock solution containing 6 wt% DMPC, 15 wt% cumene and 50 ppm sulfuric acid with the balance composed of equimolar phenol and acetone was distributed among several melting point capillary tubes which were subsequently sealed and heated for various lengths of time in a stirred oil bath. The tubes were then quickly cooled by immersion in an ice bath and the contents were analyzed by gas chromatography. The amount of AMS formed increased with time up to a maximum yield and then declined as increased amounts of AMS dimers and cumylphenol were formed. Table II records the maximum AMS yield obtained at each temperature, as well as the heating time required to reach that yield. It is clear from the data of Table II that the best yields of AMS were obtained at temperatures over 90° C., e.g., 120° and 130° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Cumylphenol
Reactant of Route 2
Reactant of Route 2
o-Cumylphenol
Reactant of Route 3
Reactant of Route 3
o-Cumylphenol
Reactant of Route 4
Reactant of Route 4
o-Cumylphenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
o-Cumylphenol
Reactant of Route 6
Reactant of Route 6
o-Cumylphenol

Citations

For This Compound
10
Citations
M Skarżyński, E Wielogórska, H Otwinowska - Analyst, 2000 - pubs.rsc.org
… of the content of a less abundant constituent, the signal of which overlaps with a more abundant constituent, eg, of p-cumylphenol at the expense of cumyl alcohol or o-cumylphenol at …
Number of citations: 1 pubs.rsc.org
B Chen, BX Mai, JC Duan, XJ Luo, QS Yang… - Marine pollution …, 2005 - academia.edu
… 4-o-cumylphenol as an internal standard was added to the sample prior to gas chromatograph-… SS and IS represented 4-tert-butylphenol as the surrogate standard and 4-o-cumylphenol …
Number of citations: 36 www.academia.edu
B Chaudhuri, MM Sharma - Industrial & engineering chemistry …, 1991 - ACS Publications
… The other alkylated products were o-cumylphenol (OCP) and dicumylphenol. The additional products formed in the reaction were unsaturated dimers of AMS, 2,4-diphenyl-4-methyl-l-…
Number of citations: 41 pubs.acs.org
B Chaudhuri, AA Patwardhan… - Industrial & engineering …, 1990 - ACS Publications
… consisting of 97% p-cumylphenol and3% o-cumylphenol. The high ratio of para- to ortho-alkylated products in the alkylation of phenol with AMS was due to the slower rate of ortho …
Number of citations: 18 pubs.acs.org
A Bartolomé, G Rodríguez-Moro, JL Fuentes, M Lopes… - Processes, 2021 - mdpi.com
Molecular and metabolomic tools were used to design and understand the biodegradation of phenolic compounds in real industrial streams. Bacterial species were isolated from an …
Number of citations: 3 www.mdpi.com
C Palaniappan, R Srinivasan, R Tan - Industrial & engineering …, 2002 - ACS Publications
… In addition to identifying the cause of the formation of α-methylstyrene, formation of byproducts such as dimer, o-cumylphenol, and p-cumylphenol through side reactions has been …
Number of citations: 108 pubs.acs.org
NS SEMENUK - 1964 - search.proquest.com
… The resultant products that were isolated were 1,89% cumyl phenyl ~ i;her, 3.18$ o-cumylphenol, 1.33$ j>-cumy lpheno 1, and 67,3$ cumyl alcohol (OC-methylstyrene not accounted for)…
Number of citations: 3 search.proquest.com
LJE Hofer, WC Peebles - Analytical Chemistry, 1955 - ACS Publications
Many phenols are susceptible to oxidation on contact with air; but such oxidation, although it lowers the melting point, does notappreciably modify the diffraction pattern. In the course of …
Number of citations: 8 pubs.acs.org
R Stroh, R Seydel, W Hahn - Angewandte Chemie, 1957 - Wiley Online Library
… Ausa-Methylstyrol und Phenolerhalt manneben dem bekannten p-Cumylphenol das bisher noch nicht beschriebene o-Cumylphenol (Kplo 160 "C, Phenylurethan Fp 131 "C). …
Number of citations: 68 onlinelibrary.wiley.com
T Ahovaara - 2018 - theseus.fi
Opinnäytetyö suoritettiin Borealis Polymers Oy:n petrokemian laboratoriossa. Petrokemian laboratorio on laadunvalvontalaboratorio, jossa analysoidaan prosessinäytteitä olefiini-, fenoli…
Number of citations: 2 www.theseus.fi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.